3,4-dibromo-2-[(E)-{[3-chloro-4-(morpholin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dibromo-2-[(E)-{[3-chloro-4-(morpholin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and morpholine groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibromo-2-[(E)-{[3-chloro-4-(morpholin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol typically involves multiple steps, starting with the preparation of the core phenol structure. The bromination of the phenol ring is achieved using bromine in the presence of a suitable catalyst. The introduction of the ethoxy group is carried out through an etherification reaction. The final step involves the formation of the imine linkage with the morpholine-substituted phenyl group under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4-dibromo-2-[(E)-{[3-chloro-4-(morpholin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3,4-dibromo-2-[(E)-{[3-chloro-4-(morpholin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dibromo-2-[(E)-{[3-chloro-4-(morpholin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms enhances its binding affinity and specificity. The morpholine group may contribute to its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dibromo-2-[(E)-{[3-chloro-4-(piperidin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol
- 3,4-dibromo-2-[(E)-{[3-chloro-4-(pyrrolidin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol
Uniqueness
3,4-dibromo-2-[(E)-{[3-chloro-4-(morpholin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This group enhances its solubility and may improve its pharmacokinetic profile compared to similar compounds with different substituents.
Properties
Molecular Formula |
C19H19Br2ClN2O3 |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
3,4-dibromo-2-[(3-chloro-4-morpholin-4-ylphenyl)iminomethyl]-6-ethoxyphenol |
InChI |
InChI=1S/C19H19Br2ClN2O3/c1-2-27-17-10-14(20)18(21)13(19(17)25)11-23-12-3-4-16(15(22)9-12)24-5-7-26-8-6-24/h3-4,9-11,25H,2,5-8H2,1H3 |
InChI Key |
KTXUOWVIZJDWHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C(=C1O)C=NC2=CC(=C(C=C2)N3CCOCC3)Cl)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.